molecular formula C9H16N2O3S B2554550 N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]prop-2-enamide CAS No. 2361638-14-2

N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]prop-2-enamide

Cat. No. B2554550
CAS RN: 2361638-14-2
M. Wt: 232.3
InChI Key: BXIRXQBZNACRMI-UHFFFAOYSA-N
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Description

“N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]prop-2-enamide” is a chemical compound with the molecular formula C12H15N3O4S and a molecular weight of 297.33 . It belongs to the class of organic compounds known as phenylpiperidines .


Synthesis Analysis

Thiazolidine motifs, which are present in this compound, behave as a bridge between organic synthesis and medicinal chemistry . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Safety and Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) for this compound may be available , but the specific details are not provided in the search results.

Future Directions

The future directions for this compound could involve synthesizing and investigating new structural prototypes with more effective antidiabetic, antimicrobial, antioxidant, anti-inflammatory, anticancer, and antitubercular activity . The development of multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-2-9(12)10-5-3-6-11-7-4-8-15(11,13)14/h2H,1,3-8H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIRXQBZNACRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)propyl)acrylamide

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